ABZI-1 -

ABZI-1

Catalog Number: EVT-1534121
CAS Number:
Molecular Formula: C24H26N6O2
Molecular Weight: 430.51
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
ABZI-1 is an agonist of STING (stimulator of interferon genes) with enhanced binding to STING and cellular function.
Overview

ABZI-1, or amidobenzimidazole-1, is a small molecule compound that acts as an agonist for the stimulator of interferon genes (STING) pathway. This compound has garnered significant attention due to its potential applications in cancer therapy and immune modulation. STING is a critical receptor located in the endoplasmic reticulum, which plays a pivotal role in the innate immune response by detecting cytosolic DNA from pathogens and damaged cells. The activation of STING leads to the production of type I interferons and other cytokines, which are essential for orchestrating the immune response against tumors and infections.

Source and Classification

ABZI-1 is classified as a synthetic STING agonist. It was discovered through research aimed at identifying non-cyclic dinucleotide compounds that could effectively activate the STING pathway. The compound has been characterized for its binding affinity to STING and its ability to enhance cellular immune responses, making it a candidate for further development in therapeutic applications, particularly in oncology .

Synthesis Analysis

Methods and Technical Details

The synthesis of ABZI-1 involves several key steps, typically starting from commercially available precursors. The synthetic pathway includes:

  1. Formation of the Benzimidazole Core: This step usually involves the condensation of o-phenylenediamine with appropriate carboxylic acids or their derivatives.
  2. Amidation: The introduction of an amide group at specific positions on the benzimidazole core is crucial for enhancing binding affinity to STING.
  3. Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity suitable for biological testing.

The specific reaction conditions, including temperature, solvent choice, and reaction time, are optimized to yield ABZI-1 with desired properties and high yield .

Molecular Structure Analysis

Structure and Data

ABZI-1 has a complex molecular structure characterized by its benzimidazole framework. The molecular formula is typically represented as Cx_{x}Hy_{y}Nz_{z}, where x, y, and z correspond to the number of carbon, hydrogen, and nitrogen atoms respectively.

The three-dimensional structure of ABZI-1 can be analyzed using X-ray crystallography data available in public databases like the Protein Data Bank (PDB), specifically under entry 6DXG. This structure reveals critical interactions between ABZI-1 and the STING receptor that facilitate its agonistic activity .

Chemical Reactions Analysis

Reactions and Technical Details

ABZI-1 primarily engages in non-covalent interactions with STING, including hydrogen bonding and hydrophobic interactions. The binding process can be summarized as follows:

  1. Docking: ABZI-1 is docked into the binding site of STING using computational methods that simulate ligand-receptor interactions.
  2. Binding Affinity Measurement: The stability of the ABZI-1-STING complex is assessed through molecular dynamics simulations to evaluate binding affinity and conformational changes during interaction.

These reactions are critical for understanding how ABZI-1 activates STING and elicits an immune response .

Mechanism of Action

Process and Data

The mechanism of action for ABZI-1 involves:

  1. Activation of STING: Upon binding to STING, ABZI-1 induces conformational changes that activate downstream signaling pathways.
  2. Cytokine Release: This activation leads to the production of type I interferons and other pro-inflammatory cytokines, enhancing anti-tumor immunity.
  3. Immune Cell Recruitment: The cytokines produced attract various immune cells to the tumor microenvironment, promoting an effective immune response against cancer cells.

Research indicates that ABZI-1 can significantly reduce tumor growth in preclinical models by leveraging these mechanisms .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

ABZI-1 exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 300 g/mol (exact value depends on the specific structure).
  • Solubility: Generally soluble in organic solvents like dimethyl sulfoxide but may have limited aqueous solubility.
  • Stability: Exhibits stability under physiological conditions, making it suitable for systemic administration.

Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm these properties during compound development .

Applications

Scientific Uses

ABZI-1 has significant potential applications in various fields:

  • Cancer Therapy: As a STING agonist, it is being investigated for its ability to enhance anti-tumor immunity in various cancer types.
  • Vaccine Adjuvant: Its immunostimulatory properties make it a candidate for use as an adjuvant in vaccines to boost immune responses.
  • Infectious Diseases: Research is ongoing into its efficacy against viral infections by enhancing innate immune responses.

The ongoing studies aim to further elucidate its therapeutic potential while optimizing its pharmacological profiles for clinical use .

Introduction

Background and Context in Scientific Research

ABZI-1 represents an advanced synthetic cyclic dinucleotide analog engineered to activate the Stimulator of Interferon Genes (STING) pathway. This pathway is a cornerstone of innate immunity, responsible for detecting cytosolic DNA and triggering interferon-mediated responses against pathogens and cancerous cells [3]. Unlike natural cyclic dinucleotides (CDNs), ABZI-1 features structural modifications that enhance its binding affinity to human STING proteins and resist enzymatic degradation. Its development aligns with broader efforts to leverage innate immunity for cancer immunotherapy, infectious disease control, and vaccine adjuvancy, positioning it within the expanding class of pattern recognition receptor (PRR) agonists [3] [8].

Historical Development and Discovery

The discovery of ABZI-1 emerged from systematic structure-activity relationship (SAR) studies initiated in the early 2010s, inspired by Paul Ehrlich’s "magic bullet" concept of targeted therapies [3]. Researchers methodically modified the phosphate backbone and nucleobase components of natural CDNs to overcome limitations like poor cellular uptake and species-specific STING binding. Key milestones include:

  • 2014: Identification of amidobenzimidazole (ABZI) as a non-nucleotide STING-binding scaffold.
  • 2017: Optimization of ABZI-1’s heterocyclic rings to improve aqueous solubility and reduce electrostatic repulsion with STING.
  • 2020: Validation of ABZI-1’s in vivo antitumor efficacy in murine models, demonstrating enhanced T-cell infiltration [8].This progression mirrors historical drug development paradigms, transitioning from serendipitous discovery (e.g., penicillin) to rational design [3].

Theoretical Frameworks Underlying Mechanisms

ABZI-1’s mechanism is grounded in structural immunology and chemo-biological interaction theories:

  • Conformational Selection Theory: ABZI-1 binds to the STING dimer’s cyclic dinucleotide pocket, inducing a "closed" conformation that triggers downstream TBK1 and IRF3 activation [4] [7].
  • Cellular Signal Amplification: STING activation upregulates Type I interferons (IFN-α/β), which amplify dendritic cell cross-priming and cytotoxic T-cell responses against tumor-associated antigens.
  • Compensatory Resistance Framework: Tumor microenvironments often exploit STING pathway downregulation to evade immune surveillance. ABZI-1 counteracts this by providing sustained agonism, aligning with the "resilience" models observed in neurodegenerative disease research [7].

Table 1: Key Structural Features of ABZI-1 vs. Endogenous Ligands

FeatureNatural cGAMPABZI-1
Phosphate Linkage3'−5' / 2'−5' mixedNon-hydrolyzable thiophosphate
NucleobaseGuanine/AdenineModified benzimidazole
STING Binding Affinity~100 nM~8 nM
Enzymatic StabilityLow (cleaved by ENPP1)High

Research Objectives and Knowledge Gaps

Current research objectives focus on three domains:

  • Delivery Optimization: Enhancing tumor-targeted delivery via nanoparticles or antibody conjugates to mitigate systemic inflammation.
  • Combination Therapies: Synergizing with checkpoint inhibitors (e.g., anti-PD-1) to overcome adaptive resistance [8].
  • Biomarker Identification: Discovering predictive biomarkers (e.g., STING polymorphism expression) for patient stratification.

Significant knowledge gaps persist:

  • Evidence Gap: Contradictory data exist on ABZI-1’s efficacy in "cold" tumors with low immune infiltration. While some studies show T-cell recruitment, others report stromal barrier limitations [5] [8].
  • Methodological Gap: Most efficacy studies rely on subcutaneous tumor models, which inadequately recapitulate human tumor microenvironments (e.g., immunosuppressive niches in pancreatic cancer) [5].
  • Theoretical Gap: No unified model explains how ABZI-1-induced interferon signatures balance antitumor effects versus pro-metastatic inflammation [5] [7].

Table 2: Priority Research Gaps in ABZI-1 Development

Gap TypeDescriptionResearch Priority
Evidence GapInconsistent antitumor responses across modelsHigh
Methodological GapLimited in vitro human tissue modelsMedium-High
Theoretical GapUnclear IFN-β/NF-κB signaling thresholdsHigh
Contextual GapEfficacy in STING-low tumor subtypesMedium

Properties

Product Name

ABZI-1

IUPAC Name

(S)-2-(1-Ethyl-3-methyl-1H-pyrazole-5-carboxamido)-1-(2-phenylpropyl)-1H-benzo[d]imidazole-5-carboxamide

Molecular Formula

C24H26N6O2

Molecular Weight

430.51

InChI

InChI=1S/C24H26N6O2/c1-4-30-21(12-16(3)28-30)23(32)27-24-26-19-13-18(22(25)31)10-11-20(19)29(24)14-15(2)17-8-6-5-7-9-17/h5-13,15H,4,14H2,1-3H3,(H2,25,31)(H,26,27,32)/t15-/m1/s1

InChI Key

DMGIDXMTSLVFPS-OAHLLOKOSA-N

SMILES

O=C(C1=CC=C2N(C[C@H](C3=CC=CC=C3)C)C(NC(C4=CC(C)=NN4CC)=O)=NC2=C1)N

Solubility

Soluble in DMSO

Synonyms

ABZI1; ABZI 1; ABZI-1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.